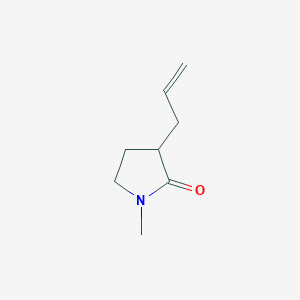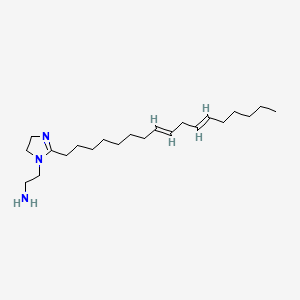
Quinoline-2,4-dicarbonitrile
Übersicht
Beschreibung
Quinoline-2,4-dicarbonitrile (QDCN) is a heterocyclic compound that has been studied for its potential applications in medical and scientific research. It is a derivative of quinoline, an aromatic hydrocarbon, and contains two nitrile groups. QDCN is a colorless, crystalline solid with a melting point of 74°C and a boiling point of 205°C. It is not soluble in water, but is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Activities
Quinoline derivatives demonstrate significant biological importance. A study by Nafie et al. (2020) synthesized various 2‐amino‐4‐aryl‐6‐(quinolin‐2‐ylthio)pyridine‐3,5‐dicarbonitrile derivatives. These compounds exhibited promising antimicrobial activity and potent cytotoxic activity against MCF‐7 and A549 cells, suggesting their potential as anti-cancer agents.
Corrosion Inhibition
Quinoline derivatives like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile have been studied for their corrosion inhibition properties. In a study by Singh et al. (2016), it was found that these compounds are effective in preventing corrosion of metals like mild steel in acidic mediums.
Photovoltaic Applications
Quinoline derivatives have shown potential in photovoltaic applications. Zeyada et al. (2016) researched the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication, indicating their utility in solar energy technologies.
Synthesis of Novel Derivatives
The synthesis of novel quinoline derivatives has been a focus of research, considering their wide range of applications. Leysen et al. (1987) worked on synthesizing 2,4-disubstituted derivatives of quinolone-3-carboxylic acids and carbonitriles, contributing to the chemical diversity of quinoline-based compounds.
Cancer Research
Quinoline derivatives are also explored in cancer research. The study by Tsou et al. (2005) optimized 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as inhibitors of human epidermal growth factor receptor-2 kinase, showing promise in cancer treatment.
Synthesis and Evaluation as Antibacterial Agents
New quinoline-3-carbonitrile derivatives synthesized and evaluated for antibacterial behavior show potential as broad-spectrum antibacterial agents. Khan et al. (2019) indicated these compounds' effectiveness against both Gram-positive and Gram-negative bacteria.
Structural and Optical PropertiesResearch into the structural and optical properties of quinoline derivatives contributes to their applicability in various fields. Zeyada et al. (2016) investigated such properties in 4H-pyrano[3,2-c]quinoline derivatives
Scientific Research Applications of Quinoline-2,4-Dicarbonitrile
1. Antimicrobial and Antiproliferative Activities
Research by Nafie, Mahgoub, & Amer (2020) shows that quinoline-2,4-dicarbonitrile derivatives possess significant antimicrobial and cytotoxic activities. They exhibit potential as multi-targeted JAK2/STAT3 inhibitors, which can be effective in combating various cancers.
2. Photovoltaic Applications
Quinoline-2,4-dicarbonitrile derivatives have applications in photovoltaics. Zeyada, El-Nahass, & El-Shabaan (2016) demonstrated that these derivatives can be used in the fabrication of organic–inorganic photodiode devices, showcasing their utility in solar energy technologies.
3. Corrosion Inhibitors
According to Singh, Srivastava, & Quraishi (2016), certain quinoline derivatives act as effective corrosion inhibitors for metals like mild steel in acidic mediums. These compounds can protect industrial materials from corrosion.
4. Synthesis of Novel Derivatives
Quinoline-2,4-dicarbonitrile serves as a core structure for synthesizing various novel derivatives with potential industrial and pharmaceutical applications. The study by Leysen et al. (1987) highlights the versatility of this compound in chemical synthesis.
5. Cancer Research
Quinoline derivatives, including quinoline-2,4-dicarbonitrile, are investigated for their efficacy in cancer research. Tsou et al. (2005) optimized derivatives as inhibitors of human epidermal growth factor receptor-2 kinase, showing promise for cancer treatment.
6. Antibacterial Agents
Khan et al. (2019) synthesized new quinoline-3-carbonitrile derivatives and evaluated them as potential antibacterial agents. Their study, found at this link, reveals that these compounds have promising antibacterial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
quinoline-2,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3/c12-6-8-5-9(7-13)14-11-4-2-1-3-10(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFJVHKIKXFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493521 | |
| Record name | Quinoline-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2,4-dicarbonitrile | |
CAS RN |
7170-22-1 | |
| Record name | Quinoline-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one](/img/structure/B1625950.png)

![N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine](/img/structure/B1625954.png)
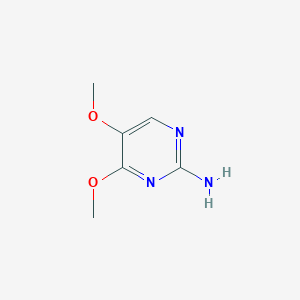
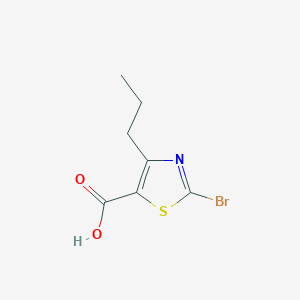
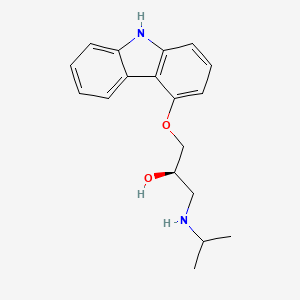
![(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1625959.png)

![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)
